An In-depth Technical Guide to Methyl 6-chloro-1H-indole-2-carboxylate
An In-depth Technical Guide to Methyl 6-chloro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-chloro-1H-indole-2-carboxylate is a halogenated indole derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, a detailed, plausible synthesis protocol, and an exploration of its potential, yet currently undocumented, biological significance. The lack of extensive research on this specific compound necessitates a predictive approach to its biological activity based on the known pharmacology of structurally related indole-2-carboxylates. This document aims to serve as a foundational resource to stimulate and guide future research into this promising molecule.
Core Chemical and Physical Properties
Methyl 6-chloro-1H-indole-2-carboxylate (CAS No. 98081-84-6) is a solid, yellow to orange compound.[1] Its core structure consists of an indole ring system chlorinated at the 6-position with a methyl carboxylate group at the 2-position.
Table 1: Physicochemical Properties of Methyl 6-chloro-1H-indole-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | [1] |
| Molecular Weight | 209.63 g/mol | [1] |
| Appearance | Yellow to orange solid | [1] |
| Boiling Point | 365.5 °C at 760 mmHg | |
| Flash Point | 174.8 °C | |
| Refractive Index | 1.647 | |
| Storage Temperature | 0-8 °C | [1] |
Synthesis Methodology
While a specific, detailed experimental protocol for the synthesis of methyl 6-chloro-1H-indole-2-carboxylate is not extensively documented in publicly available literature, a plausible and efficient route can be adapted from established methods for the synthesis of substituted indole-2-carboxylates. The Fischer indole synthesis is a classic and versatile method for this purpose.
Proposed Synthesis Workflow: Modified Fischer Indole Synthesis
This proposed protocol involves the reaction of a substituted phenylhydrazine with a pyruvate derivative, followed by cyclization.
Figure 1: Proposed synthesis workflow for methyl 6-chloro-1H-indole-2-carboxylate.
Detailed Experimental Protocol
Step 1: Hydrazone Formation
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In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.
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Add sodium acetate (1.1 equivalents) to neutralize the hydrochloride and stir for 15 minutes at room temperature.
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To this mixture, add dimethyl 2-ketoglutarate (1 equivalent) dropwise.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, the formed hydrazone can be isolated by filtration or extraction.
Step 2: Fischer Indolization and Esterification
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The crude hydrazone from the previous step is added to a solution of a strong acid catalyst, such as a mixture of sulfuric acid in methanol or polyphosphoric acid (PPA).
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The mixture is heated to reflux (typically 80-100 °C) for several hours. The progress of the cyclization is monitored by TLC.
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The simultaneous esterification of the resulting carboxylic acid at the 2-position occurs in the presence of methanol and the acid catalyst.
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After completion, the reaction mixture is cooled to room temperature and slowly poured into ice-water.
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The precipitated solid is collected by filtration, washed with water, and then purified.
Step 3: Purification
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The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
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The fractions containing the desired product are combined and the solvent is evaporated under reduced pressure to yield pure methyl 6-chloro-1H-indole-2-carboxylate.
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of methyl 6-chloro-1H-indole-2-carboxylate is currently unavailable. However, the indole-2-carboxylate scaffold is a well-established pharmacophore present in numerous biologically active molecules. The presence of a chlorine atom at the 6-position can significantly influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby modulating its biological profile.
Predicted Areas of Biological Relevance
Based on the activities of structurally similar compounds, methyl 6-chloro-1H-indole-2-carboxylate could potentially exhibit:
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Anti-inflammatory Activity: Many indole derivatives are known to possess anti-inflammatory properties, often through the inhibition of inflammatory enzymes or cytokines.
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Anticancer Activity: The indole nucleus is a key component of several anticancer drugs. Chloro-substituted indoles, in particular, have shown promise in this area.
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Antimicrobial Activity: Indole derivatives have been investigated for their antibacterial and antifungal properties. The chloro substituent may enhance this activity.
Postulated Signaling Pathway Involvement
Given the prevalence of indole-based compounds as kinase inhibitors, a plausible, yet speculative, mechanism of action for methyl 6-chloro-1H-indole-2-carboxylate could involve the modulation of key signaling pathways implicated in cell growth, proliferation, and inflammation.
Figure 2: A hypothetical signaling pathway (MAPK/ERK pathway) that could be modulated by methyl 6-chloro-1H-indole-2-carboxylate.
Caption: This diagram illustrates a potential mechanism where the compound inhibits a kinase (e.g., RAF) in the MAPK/ERK pathway, a critical regulator of cell proliferation and inflammation. This is a speculative model based on the known activities of similar indole structures.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons on the indole ring (multiple signals in the range of 7.0-8.0 ppm).- Singlet for the methyl ester protons (~3.9 ppm).- Broad singlet for the N-H proton of the indole ring (>10 ppm). |
| ¹³C NMR | - Carbonyl carbon of the ester (~160-165 ppm).- Aromatic carbons of the indole ring (signals in the range of 100-140 ppm).- Methyl carbon of the ester (~52 ppm). |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 209 and 211 in a ~3:1 ratio, characteristic of a single chlorine atom. |
| IR Spectroscopy | - N-H stretching vibration (~3300 cm⁻¹).- C=O stretching vibration of the ester (~1700-1720 cm⁻¹).- C-Cl stretching vibration (~700-800 cm⁻¹). |
Future Directions and Conclusion
Methyl 6-chloro-1H-indole-2-carboxylate represents an under-explored molecule with significant potential for applications in drug discovery. The foundational data and predictive analyses presented in this guide are intended to catalyze further investigation into its synthesis, characterization, and biological evaluation. Future research should focus on:
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Experimental validation of its physical and chemical properties.
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Optimization of the synthesis protocol to improve yield and purity.
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Comprehensive screening for its biological activities, particularly in the areas of cancer, inflammation, and infectious diseases.
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Elucidation of its mechanism of action and identification of its molecular targets and affected signaling pathways.
This in-depth technical guide provides a starting point for researchers and scientists to unlock the full potential of methyl 6-chloro-1H-indole-2-carboxylate as a valuable scaffold in the development of novel therapeutics.
